

Relzomostat (BAY 2402234): An In-Depth Technical Guide to its DHODH Inhibition Pathway

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relzomostat, also known as BAY 2402234 and orludodstat, is a potent and selective, orally available small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is critical in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, **relzomostat** effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis and differentiation of malignant cells.[1][2] This technical guide provides a comprehensive overview of the DHODH inhibition pathway by **relzomostat**, detailing its mechanism of action, preclinical efficacy, and the methodologies of key experiments.

The DHODH Inhibition Pathway

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. [3] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

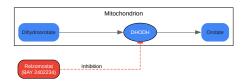


Relzomostat acts by binding to and inhibiting DHODH, thereby blocking this essential step in pyrimidine synthesis.[1][2] This leads to a depletion of the pyrimidine pool, which has several downstream consequences for rapidly proliferating cells that are highly dependent on this pathway:

- Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly hampers the synthesis of new genetic material, which is necessary for cell division.[1][2]
- Cell Cycle Arrest: The inability to replicate DNA triggers cell cycle checkpoints, leading to an
 arrest in the cell cycle.
- Induction of Differentiation: In the context of hematological malignancies like acute myeloid leukemia (AML), the inhibition of proliferation can induce cells to exit the cell cycle and undergo terminal differentiation.
- Apoptosis: The sustained metabolic stress caused by pyrimidine starvation can trigger programmed cell death.

The specificity of this approach lies in the differential reliance of normal and cancerous cells on the de novo versus the salvage pathway for pyrimidine synthesis. While most normal cells can utilize the salvage pathway to recycle pyrimidines, many cancer cells are heavily dependent on the de novo pathway to meet their high demand for nucleotides.

Below is a diagram illustrating the DHODH inhibition pathway by relzomostat.







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Caption: The DHODH inhibition pathway by relzomostat.

Quantitative Preclinical Data

Relzomostat has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Activity of

Relzomostat (BAY 2402234)

| Parameter | Value | Cell Line/System | Reference |
|----------------------------|---------------|-----------------------------------|-----------|
| DHODH IC50 | 1.2 nM | Recombinant Human DHODH | [4] |
| CD11b Upregulation EC50 | 3.16 nM | MOLM-13 (AML) | |
| 0.96 nM | HEL (AML) | | - |
| Cell Proliferation IC50 | 0.08 - 8.2 nM | Panel of 9 Leukemia Cell Lines | _ |

Table 2: In Vivo Efficacy of Relzomostat (BAY 2402234)

in AML Xenograft Models

| Animal Model | Dosing | Outcome | Reference |
|---|------------------------|----------------------|-----------|
| MV4-11 Mouse Xenograft | 1.25, 2.5, and 5 mg/kg | Reduced tumor volume | |
| Patient-Derived Xenograft (PDX) Mouse Models of AML | Not specified | Increased survival | |

Detailed Experimental Protocols



This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of **relzomostat**.

DHODH Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of **relzomostat** against recombinant human DHODH.

Methodology: A fluorescence-based assay is a common method for measuring DHODH activity.

Materials:

- Recombinant human DHODH enzyme
- · L-Dihydroorotate (DHO) substrate
- Coenzyme Q10 (CoQ10) cofactor
- 2,6-dichloroindophenol (DCIP) electron acceptor
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
- Relzomostat (BAY 2402234)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 600 nm

Procedure:

- Prepare a solution of recombinant human DHODH in assay buffer.
- In a 96-well plate, add the DHODH solution to each well.
- Add varying concentrations of relzomostat to the wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.



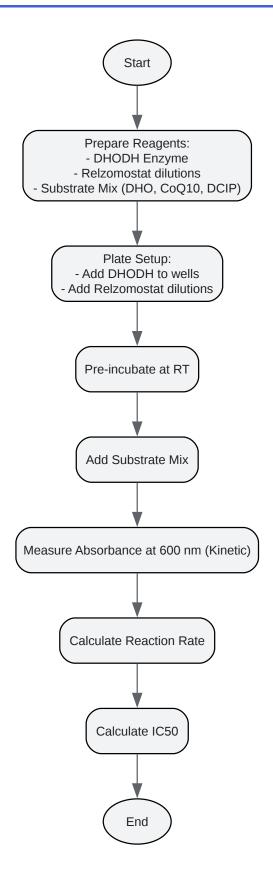




- Prepare a substrate mix containing DHO, CoQ10, and DCIP in assay buffer.
- Initiate the enzymatic reaction by adding the substrate mix to each well.
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by DHODH leads to a loss of absorbance.
- The rate of the reaction is calculated from the linear portion of the kinetic curve.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Below is a workflow diagram for a typical DHODH enzymatic assay.





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Caption: Workflow for a DHODH enzymatic inhibition assay.



Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of relzomostat on the proliferation of leukemia cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]

Materials:

- Leukemia cell lines (e.g., MOLM-13, HEL)
- Cell culture medium and supplements
- Relzomostat (BAY 2402234)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Procedure:

- Seed the leukemia cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 μL of culture medium.
- Add serial dilutions of relzomostat to the wells. Include a vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence using a luminometer.
- The IC50 values are calculated by plotting the percentage of viable cells relative to the vehicle control against the logarithm of the drug concentration.

Cell Differentiation Assay (Flow Cytometry)

Objective: To evaluate the ability of **relzomostat** to induce differentiation in AML cells.

Methodology: Differentiation is assessed by measuring the expression of the myeloid differentiation marker CD11b on the cell surface using flow cytometry.

Materials:

- AML cell lines (e.g., HL-60, THP-1)
- Cell culture medium and supplements
- Relzomostat (BAY 2402234)
- 6-well plates
- Phosphate-buffered saline (PBS)
- Fluorochrome-conjugated anti-human CD11b antibody
- Flow cytometer

Procedure:

- Seed AML cells in 6-well plates and treat with various concentrations of relzomostat or vehicle control.
- Incubate the cells for a defined period (e.g., 48-96 hours).
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).



- Add the fluorochrome-conjugated anti-CD11b antibody to the cell suspension.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells to remove unbound antibody.
- Resuspend the cells in a suitable buffer for flow cytometry.
- Analyze the samples on a flow cytometer to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
- The EC50 for CD11b upregulation is determined by plotting the percentage of CD11b-positive cells against the logarithm of the drug concentration.

In Vivo AML Xenograft Model

Objective: To assess the anti-tumor efficacy of **relzomostat** in a preclinical in vivo model of AML.

Methodology: An AML patient-derived xenograft (PDX) model involves the implantation of primary human AML cells into immunodeficient mice.[6][7]

Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Primary AML patient cells or AML cell lines
- Relzomostat (BAY 2402234) formulated for oral administration
- Calipers for tumor measurement (for subcutaneous models)
- Flow cytometry reagents for monitoring engraftment

Procedure:

• Engraftment: Inject primary AML cells or an AML cell line intravenously or subcutaneously into immunodeficient mice.



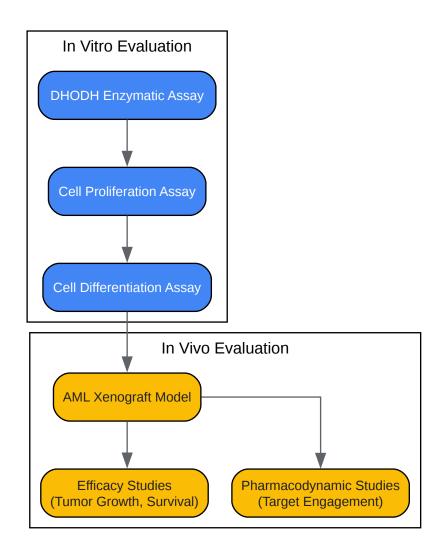




- Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice using flow cytometry for human-specific markers (e.g., hCD45). For subcutaneous models, monitor tumor growth by caliper measurements.
- Treatment: Once engraftment is confirmed or tumors reach a certain size, randomize the
 mice into treatment and control groups. Administer relzomostat orally at various doses daily.
 The control group receives the vehicle.
- Endpoint Analysis: Monitor the tumor volume, overall survival, and body weight of the mice.
 At the end of the study, collect tissues (e.g., bone marrow, spleen, tumor) for further analysis, such as flow cytometry to assess the percentage of leukemic cells and the expression of differentiation markers.

Below is a diagram illustrating the logical relationship of the experimental workflow for preclinical evaluation.





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Caption: Logical workflow for the preclinical evaluation of **relzomostat**.

Clinical Development

Relzomostat (BAY 2402234) has been investigated in a Phase 1 clinical trial (NCT03404726) for the treatment of advanced myeloid malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][8][9] The primary objectives of this study were to determine the safety, tolerability, pharmacokinetics, and the maximum tolerated dose or pharmacologically active dose of **relzomostat**.[1][8][9] The trial was an open-label, multicenter study.[9] This trial has been terminated due to a lack of sufficient clinical benefit.[1]

Conclusion



Relzomostat (BAY 2402234) is a potent and selective inhibitor of DHODH with a clear mechanism of action that translates to anti-proliferative and differentiation-inducing effects in preclinical models of AML. The provided data and experimental methodologies offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the de novo pyrimidine synthesis pathway. While the initial clinical trial was terminated, the preclinical data underscore the potential of DHODH inhibition as a therapeutic strategy in oncology.

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